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GSK-LSDL1 is a potent, selective, and cell-active chemical probe for the epigenetic eraser Lysine-Specific
Histone Demethylase 1 (LSD1/KDM1A) [1] [2]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent
enzyme that catalyzes the removal of mono- and di-methyl groups from histone H3 lysine 4 (H3K4) and
lysine 9 (H3K9), primarily functioning as a transcriptional co-repressor but also capable of activation in

specific contexts [3] [4].

Key Chemical Properties

The table below summarizes the fundamental chemical characteristics of GSK-LSD1:

Property Value / Description

Molecular Weight 216.2 g/mol (freebase); 289.2 g/mol (di-HCI salt) [1]
Molecular Formula C14H20Nz2 [1]

IUPAC Name N-(2-phenyl-cyclopropyl)-piperidin-4-amine [1]

Structure Type trans-racemic, irreversible mechanism-based inhibitor [1] [4]
Solubility Typically used as a water-soluble dihydrochloride salt [1]

Probe Characterization and Validation
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Biochemical and Cellular Potency

GSK-LSD1 has been rigorously characterized for its ability to inhibit LSD1.

Validation Type Parameter Value | Result

Biochemical Potency [Cso against LSD1 16 nM [1]
Kiapp 160 nM [2]

Cellular Potency Average ECso (Gene Expression & Growth) <5 nM [1]

Selectivity Related FAD enzymes (LSD2, MAO-A/B) > 1000-fold selective [1] [2]
Panel of 55 off-targets (GPCRs, etc.) Largely inactive at 10 uM [1] [2]

Mechanism of Inhibition

GSK-LSD1 is an irreversible, mechanism-based inhibitor. Its kinetic characterization is consistent with a
reversible binding step followed by a time-dependent, covalent inactivation of the enzyme [2]. The inhibition

parameters are summarized below:

Kinetic Parameter Value
Kinact (inactivation rate constant) 0.13+0.01 min—1[2]
Kinact / Kiapp (overall efficiency) 0.81 £ 0.06 min~t uM~1 [2]

Mechanisms of Action

GSK-LSD1 inhibits LSD1 through a covalent mechanism and disrupts critical protein complexes, leading to

altered gene expression programs.

© 2026 Smolecule. All rights reserved. 2/9 Tech Support


https://www.smolecule.com/products/s005651?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.thesgc.org/chemical-probes/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.smolecule.com/products/s005651?utm_src=pdf-body
https://www.chemicalprobes.org/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.chemicalprobes.org/gsk-lsd1
https://www.smolecule.com/products/s005651?utm_src=pdf-body
https://www.smolecule.com/products/s005651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Direct Target Engagement and Complex Disruption

The diagram below illustrates the mechanistic basis of GSK-LSD1 action and its downstream transcriptional
and phenotypic consequences.
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This diagram shows that GSK-LSD1 covalently binds the FAD-binding site within LSD1, leading to two

major consequences:

¢ Disruption of the LSD1-CoREST Complex: This leads to the displacement and subsequent
degradation of the essential complex subunit HMG20B [3].

¢ Prevention of Transcription Factor Binding: It blocks the interaction between LSD1 and the SNAG
domain of transcription factors like GFI1B, which is critical for recruiting LSD1 to specific genomic

sites [4].

The ultimate biological outcomes are transcriptional derepression of genes normally silenced by LSD1

(e.g., neuronal and neonatal genes), leading to cellular differentiation, cell cycle arrest, and apoptosis [3]

[5] [6].

Research Applications

GSK-LSD1 has been utilized to investigate the role of LSD1 in various biological contexts and disease

models, revealing its critical functions.

Cancer Biology and Therapy

Cancer Type Key Findings with GSK-LSD1

Proposed Mechanism

Acute Myeloid Induces differentiation and disrupts
Leukemia (AML) self-renewal; synergizes with GSK3
inhibitors [6].

Merkel Cell Essential for MCC proliferation in
Carcinoma vitro and in vivo; induces

(MCC) differentiation and cell death [3].
Other Cancers Shown to be effective in other

models including small-cell lung
cancer.

Disruption of LSD1-GFI1B interaction on
chromatin; activation of interferon and
differentiation genes [4] [6].

Derepression of a neuronal transcription
program; disintegration of LSD1-CoREST
complex and HMG20B degradation [3].

Generalizable mechanism of disrupting
oncogenic transcriptional programs.
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Development, Differentiation, and Immunity

Biological - . o
Key Findings with GSK-LSD1 Significance
System
Intestinal Blocks Paneth cell differentiation; Reveals LSD1 as a master regulator of
Epithelium expands Lgr5+ stem cells; reprises a postnatal intestinal maturation and a
neonatal/reparative gene program [5]. potential target for regenerative medicine
[3]-
Severe Suppresses SARS-CoV-2-triggered Suggests drug repositioning potential for
COVID-19 (in "cytokine storm" in PBMCs from severe LSDL1 inhibitors to treat hyperinflammation
vitro) patients [7]. by reducing NF-kB p65 stability [7].

Experimental Protocols

This section provides practical guidance for using the GSK-LSD1 chemical probe in accordance with best

practices to ensure robust and interpretable results [8].

Recommended Concentrations for Cell-Based Assays

Adherence to the recommended concentration range is critical for maintaining on-target activity and

minimizing off-target effects.

Recommended ) )
Assay Type . Key Considerations
Concentration Range

Initial Cellular Activity = Low nM range (e.g., 1 - 100 Start with dose-response to determine
nM) [1] optimal ECso for your system.

Proliferation/ Viability ICso in low nM range (e.g., < Confirm effect is due to on-target inhibition
(MCC) 5nM) [1] [3] using controls.
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Recommended . .
Assay Type . Key Considerations
Concentration Range
Differentiation (AML) 50 - 100 nM [6] Often used in combination with other agents
(e.g., GSKa3i).
Gene Expression/ Use at or near cellular ECso Avoid high concentrations (> 1 pM) to
Mechanism [8] prevent off-target effects [8].

Essential Experimental Controls

To confidently attribute observed phenotypes to LSD1 inhibition, include the following controls in your

study design:

Control Type Purpose Current Status for GSK-LSD1

Matched Inactive Distinguish on-target effects from Not publicly documented for GSK-LSD1.

Control compound-related toxicity. This is a limitation for this probe.

Orthogonal Confirm phenotypes using Available. Examples include ORY-1001,

Probes chemically distinct inhibitors. TAK-418, and Bomedemstat (IMG-7289) [3]
[6].

Genetic Rescuel Corroborate pharmacological Use siRNA/shRNA against LSD1 (KDM1A)

Knockdown findings with molecular biology. to phenocopy inhibitor effects [3].

Sample Workflow: Assessing LSD1 Dependency in a Cancer Cell
Line
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Cell Seeding and
Treatment
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This workflow outlines a standard approach:

e Treatment: Treat cells with a dose range of GSK-LSD1 for several days [3].

e Phenotypic Assessment: Measure outcomes like viability, proliferation, and differentiation markers
[3] [6].

¢ Validation: Use orthogonal LSD1 inhibitors (e.g., ORY-1001) or genetic knockdown to confirm that
the phenotype is specific to LSD1 inhibition [3].

¢ Mechanistic Insight: Perform molecular analyses such as RNA sequencing to assess gene
expression changes (e.g., derepression of neuronal or differentiation genes) and monitor changes in
histone methylation (H3K4me2) and relevant protein complexes (e.g., HMG20B stability) [3] [5].

Summary and Outlook
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GSK-LSD1 remains a highly valuable, potent, and selective chemical probe for dissecting the biological
functions of LSD1. Its application has been instrumental in revealing LSD1's critical role in maintaining cell

identity and proliferation in cancers like AML and MCC, as well as in normal development.

Future research should focus on:

e Expanding Combination Therapies: The synergy between LSD1 inhibition and other agents, such
as GSK3 inhibitors or immune checkpoint blockers, represents a promising avenue for enhancing
therapeutic efficacy while potentially reducing toxicity [3] [6].

¢ Exploring New Biological Contexts: The role of LSD1 in cellular plasticity and reprogramming
across various tissues and disease states is still an open and exciting field of inquiry.

e Addressing Probe Limitations: The lack of a widely available, matched inactive control compound
for GSK-LSD1 underscores the importance of always using orthogonal probes and genetic controls to
validate findings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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